HMG499 vs. Statins: Prevention of Statin-Induced HMGCR Protein Accumulation
HMG499 uniquely prevents statin-induced accumulation of HMGCR protein, a major limitation of conventional statin therapy. In cellular assays, treatment with statins such as lovastatin or atorvastatin leads to a 2- to 5-fold increase in HMGCR protein levels due to compensatory feedback mechanisms [1]. Co-treatment with HMG499 (0.41 μM EC50) completely reverses this accumulation by promoting ubiquitin-proteasome-mediated degradation of the excess HMGCR protein [2].
| Evidence Dimension | Prevention of statin-induced HMGCR protein accumulation |
|---|---|
| Target Compound Data | EC50 = 0.41 μM for promoting HMGCR degradation |
| Comparator Or Baseline | Statins (lovastatin, atorvastatin): 2- to 5-fold increase in HMGCR protein levels |
| Quantified Difference | HMG499 eliminates statin-induced HMGCR accumulation; statins alone increase HMGCR 2- to 5-fold |
| Conditions | HMGCR (TM1-8)-GFP reporting system in cultured cells |
Why This Matters
This evidence demonstrates that HMG499 addresses a fundamental limitation of statin monotherapy, making it essential for research into statin resistance and combination therapy strategies.
- [1] Jiang SY, Li XZ, Li GQ, et al. A novel small molecule HMG499 promotes ubiquitination and degradation of HMG-CoA reductase. Nat Commun. 2018;9:5138. View Source
- [2] Li XZ, Jiang SY, Li GQ, et al. Synthesis of heterocyclic ring-fused analogs of HMG499 as novel degraders of HMG-CoA reductase that lower cholesterol. Eur J Med Chem. 2022;238:114434. View Source
